

Application Notes and Protocols for BzATP in Electrophysiology Patch-Clamp Studies

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Compound of Interest

Compound Name: BzATP triethylammonium salt

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing 2'(3')-O-(4-Benzoylbenzoyl)adenosine-5'-triphosphate (BzATP) for electrophysiology patch-clamp studies, focusing on its role as a potent agonist of the P2X7 receptor.

Introduction

BzATP is a synthetic analog of adenosine 5'-triphosphate (ATP) and a widely used tool in pharmacology and neuroscience research.[1] It is a potent agonist for the P2X7 receptor, an ATP-gated ion channel involved in various physiological and pathological processes, including inflammation, immune responses, and neuropathic pain.[1] Activation of the P2X7 receptor leads to the opening of a non-selective cation channel, and with prolonged stimulation, the formation of a larger membrane pore.[1] Compared to the endogenous agonist ATP, BzATP exhibits a significantly higher potency for P2X7 receptors across different species, making it a valuable tool for eliciting robust receptor activation in experimental settings.[1][2] However, it is important to note that BzATP is not entirely selective for P2X7 and can also activate other P2X receptors.[1]

Quantitative Data: BzATP Potency (EC50)

The half-maximal effective concentration (EC50) of BzATP for P2X7 receptors varies depending on the species and the experimental assay used. The following tables summarize key quantitative data for easy comparison.



Table 1: EC50 Values of BzATP for P2X7 Receptors in Different Species (Electrophysiology)

Species	Assay Type	EC50 (µM)	Reference(s)
Rat	Electrophysiology	3.6 ± 0.2	[3]
Human	Electrophysiology	~7	[4][5]
Mouse	Electrophysiology	285 ± 16	[1][3]
Mouse (BV2 microglia)	Patch-Clamp	197 ± 5.1	[6]

Table 2: Comparative EC50 Values of BzATP and ATP for P2X7 Receptors

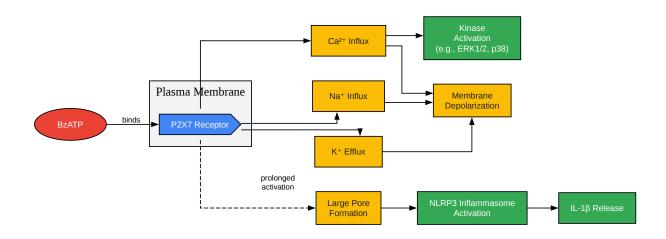
Agonist	Species	Assay Type	EC50 (μM)	Reference(s)
BzATP	Rat	Electrophysiolog y	3.6 ± 0.2	[3]
Human	Electrophysiolog y	~7	[4][5]	
Mouse	Electrophysiolog y	285 ± 16	[1][3]	
ATP	Rat	Electrophysiolog y	123 ± 4	[1]
Human	Calcium Influx	~100-1000	[1]	_
Mouse	Electrophysiolog y	936 ± 21	[1]	_

Signaling Pathways

Activation of the P2X7 receptor by BzATP initiates a cascade of downstream signaling events. Initially, there is a rapid influx of Na+ and Ca2+ and an efflux of K+, leading to membrane depolarization.[1] The subsequent increase in intracellular Ca2+ acts as a second messenger, triggering various cellular responses.[1] Sustained activation can lead to the formation of a



large membrane pore, allowing the passage of molecules up to 900 Da.[1] This can ultimately activate the NLRP3 inflammasome, leading to the release of pro-inflammatory cytokines such as IL-1β.[1][7]



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P2X7 Receptor Signaling Pathway upon BzATP Binding.

Experimental ProtocolsWhole-Cell Patch-Clamp Electrophysiology

This protocol provides a direct measure of the ion channel activity of the P2X7 receptor in response to BzATP.[8]

Materials:

- Cells expressing the P2X7 receptor of interest
- Glass coverslips
- Patch pipettes (borosilicate glass, resistance of 3-5 MΩ)
- Micromanipulator



- Patch-clamp amplifier and data acquisition system
- Perfusion system for rapid solution exchange
- External Solution (in mM): 147 NaCl, 10 HEPES, 13 Glucose, 2 CaCl₂, 1 MgCl₂, pH adjusted to 7.4 with NaOH.
- Internal (Pipette) Solution (in mM): 147 NaCl, 10 HEPES, 10 BAPTA, pH adjusted to 7.2 with NaOH.[8] Other variations may be used.
- BzATP stock solution (dissolved in water, stored at -20°C).[4]

Procedure:

- Cell Preparation: Plate cells expressing the P2X7 receptor at a low density on glass coverslips 24 hours prior to recording.[8][9]
- Pipette Preparation: Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the internal solution.[8][10] Fire-polish the tip to ensure a smooth surface for sealing.[10]
- Recording Setup: Place a coverslip with cells in the recording chamber on the microscope stage and perfuse with the external solution.
- Establishing a Giga-ohm Seal: Under visual control, approach a single, healthy-looking cell with the patch pipette.[10] Apply slight positive pressure to the pipette to keep the tip clean.
 [10] Once the pipette touches the cell membrane, release the positive pressure and apply gentle suction to form a high-resistance (GΩ) seal between the pipette tip and the cell membrane.[10]
- Whole-Cell Configuration: After establishing a stable giga-ohm seal, apply a brief pulse of stronger suction to rupture the cell membrane under the pipette tip.[11] This establishes electrical and diffusional access to the cell's interior.
- Recording: Clamp the cell membrane potential at a holding potential of -60 mV.[8] Record baseline whole-cell currents.

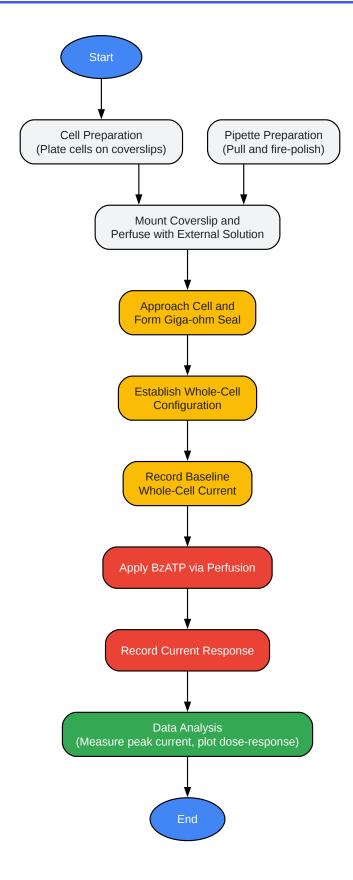






- BzATP Application: Apply BzATP at various concentrations using a rapid perfusion system.[8] Record the induced transmembrane currents.
- Data Analysis: Measure the peak current amplitude at each BzATP concentration.[8]
 Normalize the current responses to the maximal response. Plot the normalized current against the BzATP concentration and fit the data with the Hill equation to determine the EC50.[8][12]





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